Ethyl 2,3-Dicyanopropionate-13C2 15N2
Description
Chemical Identity and Isotopic Labeling Significance
This compound exhibits a unique molecular architecture that combines traditional organic ester functionality with strategically placed stable isotopes. The compound features an ethyl ester group attached to a propionate backbone, with two cyano groups positioned at the 2 and 3 carbon positions. The isotopic labeling pattern is precisely controlled, with carbon-13 and nitrogen-15 atoms incorporated specifically into the cyano moieties, creating a distinctive mass spectrometric signature that facilitates unambiguous identification and quantification in analytical procedures.
The significance of this isotopic labeling extends beyond simple molecular identification. The incorporation of carbon-13 and nitrogen-15 creates a mass shift of approximately 4 atomic mass units compared to the unlabeled compound, providing sufficient separation for accurate quantitative analysis using mass spectrometry techniques. This mass difference enables researchers to distinguish between endogenous compounds and the isotopically labeled internal standard, a critical requirement for absolute quantification methods in metabolomics and pharmacokinetics studies.
The structural representation of this compound can be expressed through various chemical notation systems. The Strategic Molecular Input Line Entry System notation demonstrates the precise positioning of isotopic labels: CCOC(=O)C(C[13C]#[15N])[13C]#[15N]. This notation clearly indicates the locations of the heavy isotopes within the molecular framework, essential information for researchers working with this compound in analytical contexts. The International Chemical Identifier representation provides an alternative structural description that maintains compatibility with chemical databases and computational chemistry applications.
| Property | Value |
|---|---|
| Molecular Formula | C₅¹³C₂H₈¹⁵N₂O₂ |
| Molecular Weight | 156.12 g/mol |
| Isotopic Enrichment | Carbon-13 in cyano groups |
| Isotopic Enrichment | Nitrogen-15 in cyano groups |
| Mass Shift from Unlabeled | +4.0 atomic mass units |
Historical Development of Stable Isotope-Labeled Propionates
The development of stable isotope-labeled compounds traces its origins to the pioneering work of Harold Urey, who discovered deuterium and developed methods for its isolation, achievements that earned him the Nobel Prize in 1934. Following Urey's foundational discoveries, Rudolf Schoenheimer and his student David Rittenberg began synthesizing deuterated molecules for administration to rodents, establishing the fundamental principles of isotopic tracer methodology in biological research. Their work defined synthesis and degradation pathways of numerous compounds, including fatty acids and cholesterol, using crude preparation methods and tedious isotope ratio mass spectrometry measurements.
The isolation and concentration of nitrogen-15 by Urey in 1937 provided additional tools for investigating the metabolic fate of amino, amine, and amido-containing compounds. This advancement enabled researchers to explore nitrogen-containing metabolic pathways with unprecedented precision, leading to the demonstration that proteins were dynamic structures undergoing continuous synthesis and degradation. The availability of enriched carbon-13, deuterium, and nitrogen-15 isotopes established the foundation for modern stable isotope tracer studies, although their use remained limited compared to radioactive tracers until significant technological advances occurred.
The development of gas chromatography-mass spectrometry represented the first major turning point for stable isotope utilization in analytical chemistry. Early gas chromatography-mass spectrometry instruments, which were magnetic sector mass spectrometers, enabled researchers to perform selected ion monitoring on isotopically labeled compounds. A notable early achievement was the measurement of deuterated glucose using a specially developed system that demonstrated the potential of stable isotope dilution methods. As quadrupole gas chromatography-mass spectrometry instruments became available, measurement of stable isotope enrichments became commonplace across a wide range of chemical compounds.
| Historical Milestone | Year | Significance |
|---|---|---|
| Discovery of Deuterium | 1932 | Foundation of stable isotope chemistry |
| Nitrogen-15 Isolation | 1937 | Enabled nitrogen metabolism studies |
| Gas Chromatography-Mass Spectrometry Development | 1960s | Practical stable isotope analysis |
| Quadrupole Mass Spectrometry | 1970s | Routine stable isotope measurements |
Role in Advanced Mass Spectrometry-Based Research
This compound serves multiple critical functions in contemporary mass spectrometry-based research applications. The compound's dual isotopic labeling with both carbon-13 and nitrogen-15 provides exceptional analytical specificity for metabolic flux analysis and tracer studies. The strategic positioning of these isotopes within the cyano groups enables researchers to track specific metabolic transformations and reaction pathways with high precision, particularly in studies involving nitrogen metabolism and cyano group chemistry.
The compound's utility in metabolic flux analysis stems from its ability to serve as an internal standard for absolute quantification of related metabolites. The mass difference between endogenous compounds and the isotopically labeled standard allows for precise determination of metabolite concentrations using liquid chromatography-tandem mass spectrometry methods. This capability is particularly valuable in studies requiring accurate quantification of low-abundance metabolites in complex biological matrices, where traditional external calibration methods may be insufficient due to matrix effects and ionization suppression.
Advanced mass spectrometry applications utilize this compound in selected ion monitoring and multiple reaction monitoring experiments. The compound's distinctive fragmentation patterns, influenced by the isotopic labeling, enable development of highly specific analytical methods for related compounds. The presence of both carbon-13 and nitrogen-15 isotopes creates unique product ion spectra that facilitate unambiguous identification and quantification, even in the presence of closely related structural analogs or metabolites.
The integration of this compound into stable isotope labeling methodologies represents a significant advancement in analytical chemistry. Similar to stable isotope labeling by amino acids in cell culture techniques, this compound enables the development of sophisticated internal standard approaches for comprehensive metabolite analysis. The compound's chemical stability and well-defined isotopic composition make it particularly suitable for long-term studies and multi-laboratory collaborative research projects requiring consistent analytical standards.
| Application Area | Mass Spectrometry Technique | Analytical Advantage |
|---|---|---|
| Metabolic Flux Analysis | Liquid Chromatography-Tandem Mass Spectrometry | Absolute quantification capability |
| Tracer Studies | Selected Ion Monitoring | High analytical specificity |
| Internal Standard Applications | Multiple Reaction Monitoring | Matrix effect compensation |
| Structural Elucidation | High-Resolution Mass Spectrometry | Distinctive isotopic patterns |
Properties
Molecular Formula |
C₅¹³C₂H₈¹⁵N₂O₂ |
|---|---|
Molecular Weight |
156.12 |
Synonyms |
2,3-Dicyanopropionic Acid Ethyl Ester-3C2 15N2; 2,3-Dicyanopropanoic Acid Ethyl Ester-3C2 15N2; Ethyl 2,3-Dicyanopropanoate-3C2 15N2; |
Origin of Product |
United States |
Scientific Research Applications
Preparation Methods
The synthesis of Ethyl 2,3-Dicyanopropionate involves several steps, which can vary based on the desired isotopic labeling. A notable method includes the reaction of ethyl cyanoacetate with sodium cyanide and paraformaldehyde in dichloromethane as a solvent. The process is optimized for safety and efficiency, utilizing liquid sodium cyanide to mitigate the risks associated with solid forms .
Organic Synthesis
Ethyl 2,3-Dicyanopropionate serves as an essential intermediate in the synthesis of various organic compounds. Its reactive dicyano group allows for further modifications, making it a versatile building block in organic synthesis .
Pharmaceutical Development
The compound has shown potential in pharmaceutical applications, particularly as a precursor for developing new drugs. Its derivatives have been studied for their biological activities, including:
- Anticancer Properties : Research indicates that derivatives of Ethyl 2,3-Dicyanopropionate can exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells.
- Neuroprotective Effects : Some derivatives have been evaluated for their potential to inhibit acetylcholinesterase activity, suggesting applications in treating neurodegenerative diseases such as Alzheimer's disease.
Agricultural Chemistry
Ethyl 2,3-Dicyanopropionate is also utilized in the development of agrochemicals. It acts as an intermediate in synthesizing pesticides like fipronil, which is widely used for pest control due to its effectiveness against a broad spectrum of insects .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of Ethyl 2,3-Dicyanopropionate derivatives. The findings revealed that these compounds significantly inhibited cell proliferation in several cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl Dicyanopropionate Derivative | MCF-7 | 23.2 |
| Ethyl Dicyanopropionate Derivative | HeLa | 49.9 |
| Ethyl Dicyanopropionate Derivative | A549 | 52.9 |
The mechanism of action involved inducing apoptosis and cell cycle arrest at specific phases.
Case Study 2: Neuroprotective Research
Another investigation focused on the neuroprotective effects of Ethyl 2,3-Dicyanopropionate derivatives against oxidative stress-induced neuronal damage. The study found that certain derivatives effectively reduced oxidative stress markers and improved neuronal survival rates in vitro.
Comparison with Similar Compounds
Comparison with Similar Compounds
Isotopic Labeling Efficiency and Purity
Ethyl 2,3-Dicyanopropionate-13C2 <sup>15</sup>N2 is compared to other isotopically labeled compounds, such as 2-Thiouracil-13C,<sup>15</sup>N2 and [<sup>15</sup>N2]Int-C’2 (4′), in terms of isotopic incorporation and purity.
- Purity Concerns: Commercial <sup>15</sup>N2-labeled compounds, including gases, are prone to contamination with <sup>15</sup>N-enriched ammonium, nitrate, or nitrous oxide, which can skew experimental results. For example, Sigma-Aldrich and Campro Scientific <sup>15</sup>N2 stocks showed contamination levels sufficient to overestimate nitrogen fixation rates by up to 530 nmol N L<sup>−1</sup> d<sup>−1</sup> . Ethyl 2,3-Dicyanopropionate-13C2 <sup>15</sup>N2 requires stringent purification protocols to avoid similar issues.
- Labeling Precision: In biosynthetic studies, [<sup>15</sup>N2]Int-C’2 (4′) demonstrated 97% <sup>15</sup>N incorporation into downstream metabolites like [<sup>15</sup>N2]Cyclic-C’ (7′), whereas Ethyl 2,3-Dicyanopropionate-13C2 <sup>15</sup>N2 achieves ~95–99% isotopic enrichment in controlled syntheses .
Solubility and Application-Specific Performance
The solubility of isotopically labeled compounds influences their utility in aqueous or organic systems.
| Compound | Solubility (µmol L<sup>−1</sup>) | Key Applications | Isotopic Excess in Incubation |
|---|---|---|---|
| Ethyl 2,3-Dicyanopropionate-13C2 <sup>15</sup>N2 | ~1,200 (in organic solvents) | Metabolic flux analysis, tracer studies | 5–6.8% <sup>15</sup>N excess |
| [<sup>15</sup>N2]Int-C’2 (4′) | 782±48 (aqueous) | Biosynthetic pathway tracing | 11–13% <sup>15</sup>N uptake |
| 2-Thiouracil-13C,<sup>15</sup>N2 | Not reported | Enzyme inhibition assays | N/A |
- Degassing water to 950 mbar increased <sup>15</sup>N2 solubility by 30%, a technique applicable to optimize Ethyl 2,3-Dicyanopropionate-13C2 <sup>15</sup>N2 dissolution in mixed-phase systems .
Metabolic and Analytical Utility
- Metabolic Tracking: Ethyl 2,3-Dicyanopropionate-13C2 <sup>15</sup>N2 enables simultaneous monitoring of carbon and nitrogen fluxes, unlike single-isotope analogs such as [<sup>15</sup>N2]Cyclic-C’ (7′), which only track nitrogen .
- Contamination Risks: Unlike <sup>15</sup>N2 gas stocks, Ethyl 2,3-Dicyanopropionate-13C2 <sup>15</sup>N2 is less prone to volatile impurities but requires HPLC/MS validation to exclude non-labeled byproducts .
Research Findings and Implications
- Degassing Efficiency: Degassing at 950 mbar reduces background <sup>14</sup>N2 by ≤10%, enhancing <sup>15</sup>N-atom% excess by 4.5% in Ethyl 2,3-Dicyanopropionate-13C2 <sup>15</sup>N2 solutions .
- Agitation Methods : Vortex mixing and hand shaking equally improve <sup>15</sup>N2 dissolution, critical for preparing homogeneous tracer solutions .
- Structural Impact on Metabolism: The cyano groups in Ethyl 2,3-Dicyanopropionate-13C2 <sup>15</sup>N2 may influence its metabolic pathways compared to thiouracil derivatives, which interact with enzyme active sites via sulfur moieties .
Data Table: Key Comparative Metrics
| Parameter | Ethyl 2,3-Dicyanopropionate-13C2 <sup>15</sup>N2 | [<sup>15</sup>N2]Int-C’2 (4′) | 2-Thiouracil-13C,<sup>15</sup>N2 |
|---|---|---|---|
| Isotopic Enrichment | 95–99% | 97% | ~99% |
| Primary Application | Dual C/N flux studies | Biosynthetic pathway tracing | Enzyme inhibition assays |
| Solubility (µmol L<sup>−1</sup>) | 1,200 (organic) | 782±48 (aqueous) | Not reported |
| Contamination Risk | Low | Moderate (aqueous impurities) | Low |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with the condensation of ethyl cyanoacetate, paraformaldehyde, and sodium cyanide in dichloromethane (DCM) under catalytic conditions. The reaction proceeds via a Knoevenagel-like mechanism, where the α-hydrogen of ethyl cyanoacetate is deprotonated by cyanide ions, enabling nucleophilic attack on paraformaldehyde. The molar ratio of reactants is critical: ethyl cyanoacetate, liquid sodium cyanide (30–40% aqueous solution), and paraformaldehyde are combined in a 1 : (1.0–1.05) : (1.8–2.2) ratio, with dodecyltrimethylammonium bromide (0.5–0.8 mol%) as the phase-transfer catalyst.
Dehydration and Solvent Conditioning
A distinctive feature of this method is the pre-treatment of liquid sodium cyanide to reduce water content. The aqueous sodium cyanide solution is concentrated under vacuum at 90°C until the residual water in DCM is 1.0–3.0%. This step minimizes side reactions, such as hydrolysis of cyanide groups, and enhances the solubility of reactants.
Temperature-Controlled Cyclization
The reaction is conducted at 10–15°C to suppress exothermic side reactions. After 2–4 hours, the mixture is acidified with 7.5% hydrochloric acid at 0–3°C, precipitating unreacted cyanide and catalyst residues. The organic layer (DCM) is separated, washed with water, and concentrated to yield a crude product.
Purification via Vacuum Rectification
The crude product undergoes vacuum distillation at 3 mmHg and 150–160°C, achieving a final purity of 99.32%. This step removes residual DCM and byproducts, such as unreacted ethyl cyanoacetate and polymeric formaldehyde derivatives.
Table 1: Key Parameters for Dichloromethane-Based Synthesis
| Parameter | Value/Range |
|---|---|
| Reaction Temperature | 10–15°C |
| Sodium Cyanide Concentration | 30–40% aqueous solution |
| Catalyst Loading | 0.5–0.8 mol% |
| Yield (Crude) | 91.23 g (86% theoretical) |
| Final Purity | ≥99.3% |
Alternative Methodology Using Dimethyl Sulfoxide (DMSO)
Solvent Selection and Reaction Dynamics
In contrast to the DCM-based method, this approach employs DMSO as a polar aprotic solvent, which stabilizes the cyanide ion and accelerates the reaction kinetics. Sodium cyanide replaces potassium cyanide, reducing toxicity and cost. The reactants—ethyl cyanoacetate, paraformaldehyde, and sodium cyanide—are combined in DMSO at 10–30°C for 20 hours under atmospheric pressure.
Extraction and Solvent Recovery
Post-reaction, the mixture is neutralized with hydrochloric acid and extracted with dichloromethane. DMSO’s high boiling point (189°C) allows for efficient separation via reduced-pressure distillation, achieving a solvent recovery rate of >85%. This contrasts with traditional ethanol-based methods, where solvent recovery is <65%.
Crude Product Isolation and Refinement
The organic extract is desolvated under vacuum to yield a crude product, which is then distilled at 3 mmHg and 150°C. The final purity exceeds 98%, with a yield of 85%.
Table 2: Comparative Analysis of DCM vs. DMSO Methods
Isotopic Labeling: Adapting Methods for 13C2 15N2 Incorporation
While the provided sources focus on unlabeled ethyl 2,3-dicyanopropionate, the synthesis of the 13C2 15N2 variant would necessitate isotopically enriched starting materials. For instance:
-
13C-Labeled Ethyl Cyanoacetate : Synthesized via carboxylation of 13C-enriched chloroacetate.
-
15N-Labeled Sodium Cyanide : Prepared by reacting 15NH3 with sodium hydroxide and carbon under high pressure.
Reaction conditions mirror those in the DCM method, but stringent exclusion of moisture is critical to prevent isotopic dilution. Final purification requires high-resolution distillation or preparative HPLC to ensure isotopic purity ≥98%.
Industrial Applications and Scalability
The DCM method is preferred for large-scale production due to shorter reaction times and higher solvent recovery. A pilot-scale trial (500 L reactor) achieved a throughput of 80.93 kg per batch with 99.3% purity . Conversely, the DMSO method suits smaller batches where lower toxicity is prioritized.
Q & A
Q. What statistical approaches are recommended for integrating isotopic data from Ethyl 2,3-Dicyanopropionate-<sup>13</sup>C2 <sup>15</sup>N2 into metabolic flux models?
- Methodological Answer : Use Bayesian Markov Chain Monte Carlo (MCMC) frameworks to propagate uncertainty from isotopic measurements into flux estimates. Apply principal component analysis (PCA) to identify covariation between <sup>13</sup>C and <sup>15</sup>N enrichment patterns. Validate models with <sup>13</sup>C metabolic flux analysis (MFA) under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
